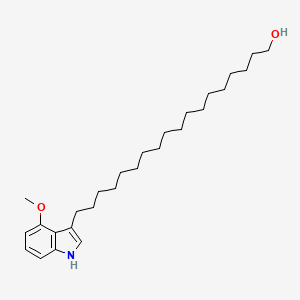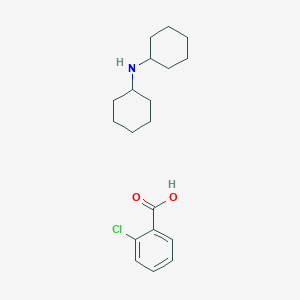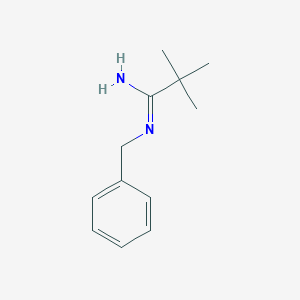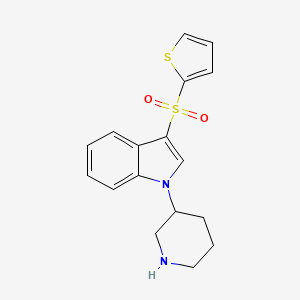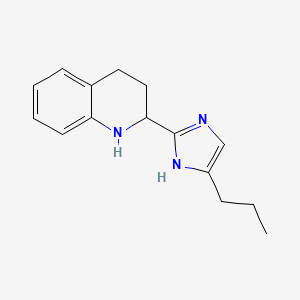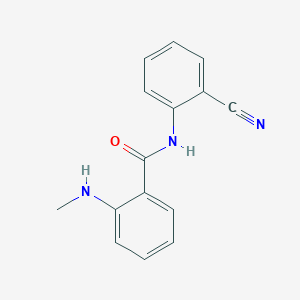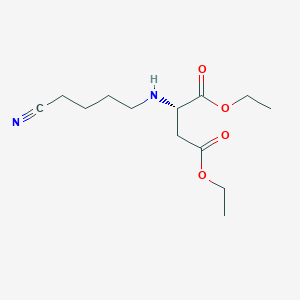
Diethyl N-(4-cyanobutyl)-L-aspartate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl N-(4-cyanobutyl)-L-aspartate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyanobutyl group attached to the nitrogen atom of L-aspartate, with diethyl ester groups on the carboxylate functionalities. Its unique structure makes it a valuable subject for studies in organic chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(4-cyanobutyl)-L-aspartate typically involves the reaction of L-aspartic acid with 4-cyanobutylamine under specific conditions. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The diethyl ester groups are introduced through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Diethyl N-(4-cyanobutyl)-L-aspartate undergoes various chemical reactions, including:
Oxidation: The cyanobutyl group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Diethyl N-(4-cyanobutyl)-L-aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Diethyl N-(4-cyanobutyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanobutyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The diethyl ester groups can enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
相似化合物的比较
Similar Compounds
Diethyl N-(4-cyanobutyl)-L-glutamate: Similar structure but with a glutamate backbone.
Diethyl N-(4-cyanobutyl)-L-alanine: Similar structure but with an alanine backbone.
Diethyl N-(4-cyanobutyl)-L-phenylalanine: Similar structure but with a phenylalanine backbone.
Uniqueness
Diethyl N-(4-cyanobutyl)-L-aspartate is unique due to its specific combination of the cyanobutyl group and the L-aspartate backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
属性
CAS 编号 |
820960-74-5 |
|---|---|
分子式 |
C13H22N2O4 |
分子量 |
270.32 g/mol |
IUPAC 名称 |
diethyl (2S)-2-(4-cyanobutylamino)butanedioate |
InChI |
InChI=1S/C13H22N2O4/c1-3-18-12(16)10-11(13(17)19-4-2)15-9-7-5-6-8-14/h11,15H,3-7,9-10H2,1-2H3/t11-/m0/s1 |
InChI 键 |
BBEMILWVSZGIAJ-NSHDSACASA-N |
手性 SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NCCCCC#N |
规范 SMILES |
CCOC(=O)CC(C(=O)OCC)NCCCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)
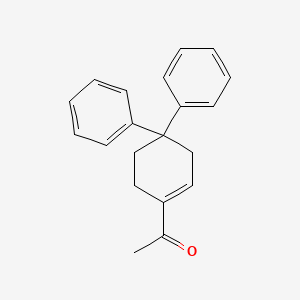

![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)
![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)
